![molecular formula C11H10ClNO2S B12918523 4-Chloro-5-{[(4-methylphenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one CAS No. 89661-15-4](/img/structure/B12918523.png)
4-Chloro-5-{[(4-methylphenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-5-((p-tolylthio)methyl)isoxazol-3(2H)-one is a synthetic organic compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound features a chloro substituent and a p-tolylthio group, which may impart unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-((p-tolylthio)methyl)isoxazol-3(2H)-one typically involves the following steps:
Formation of the Isoxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors such as α,β-unsaturated carbonyl compounds and hydroxylamine derivatives.
Introduction of the Chloro Group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the p-Tolylthio Group: This step may involve nucleophilic substitution reactions using p-tolylthiol and suitable leaving groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.
Reduction: Reduction reactions could target the chloro group or the isoxazole ring, potentially yielding amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution could introduce new functional groups at the chloro position.
科学的研究の応用
4-Chloro-5-((p-tolylthio)methyl)isoxazol-3(2H)-one may have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme inhibition or as a probe for biological pathways.
Medicine: Investigation of its pharmacological properties, such as anti-inflammatory or antimicrobial activity.
Industry: Possible applications in the development of new materials or as a precursor in chemical manufacturing.
作用機序
The mechanism of action for this compound would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. The pathways involved would be specific to the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
4-Chloro-5-methylisoxazol-3(2H)-one: Similar structure but lacks the p-tolylthio group.
5-((p-Tolylthio)methyl)isoxazol-3(2H)-one: Similar structure but lacks the chloro group.
4-Chloro-5-phenylisoxazol-3(2H)-one: Similar structure but has a phenyl group instead of the p-tolylthio group.
Uniqueness
The presence of both the chloro and p-tolylthio groups in 4-Chloro-5-((p-tolylthio)methyl)isoxazol-3(2H)-one may impart unique chemical reactivity and biological activity compared to its analogs. These substituents could influence the compound’s solubility, stability, and interaction with biological targets.
特性
CAS番号 |
89661-15-4 |
|---|---|
分子式 |
C11H10ClNO2S |
分子量 |
255.72 g/mol |
IUPAC名 |
4-chloro-5-[(4-methylphenyl)sulfanylmethyl]-1,2-oxazol-3-one |
InChI |
InChI=1S/C11H10ClNO2S/c1-7-2-4-8(5-3-7)16-6-9-10(12)11(14)13-15-9/h2-5H,6H2,1H3,(H,13,14) |
InChIキー |
XPLIDKSBKORZMA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)SCC2=C(C(=O)NO2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2-Methylpropyl)sulfanyl]-2-{[(2-methylpropyl)sulfanyl]methyl}furan](/img/structure/B12918441.png)


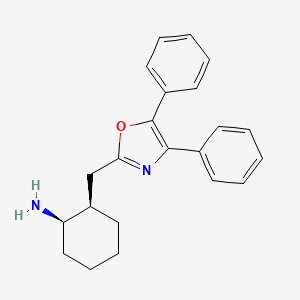
![6-isopropyl-9-phenyl-2,3-dihydrofuro[2,3-f]quinazolin-7(6H)-one](/img/structure/B12918462.png)
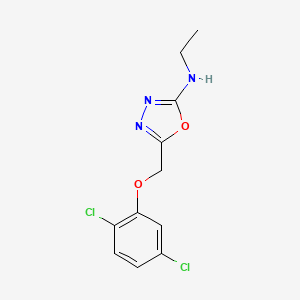
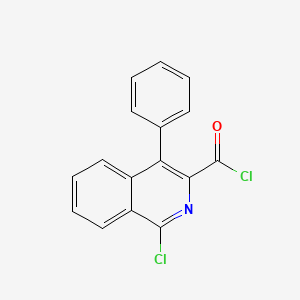
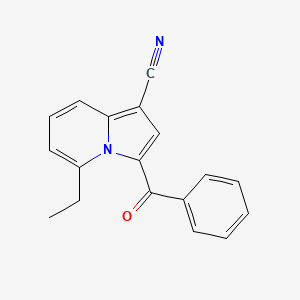
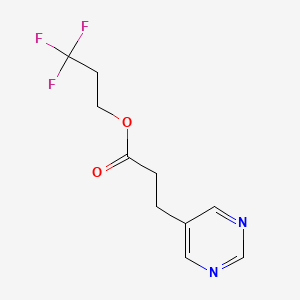
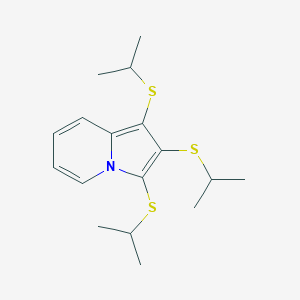
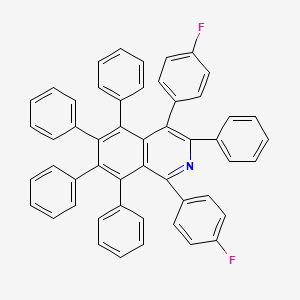
![5-(1-(5-Azaspiro[3.5]nonan-8-yl)-1H-pyrazol-4-yl)-3-((R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine](/img/structure/B12918521.png)
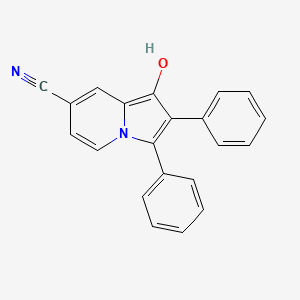
![Cyclobuta[b]pyrido[2,3-e]pyrazine-6,7-dione, 5,8-dihydro-(8CI,9CI)](/img/structure/B12918539.png)
